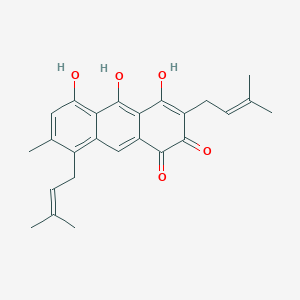
Kengaquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kengaquinone, also known as this compound, is a useful research compound. Its molecular formula is C25H26O5 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Kengaquinone is characterized by its prenylated structure, which enhances its solubility and reactivity. The compound's structure allows it to interact effectively with biological systems, making it a subject of interest in pharmacological studies. Its molecular formula is C₁₅H₁₄O₃, featuring a complex arrangement that contributes to its diverse applications.
Antioxidant Properties
Antioxidant Activity
this compound exhibits significant antioxidant properties, which are essential for protecting cells from oxidative stress. Research indicates that this compound can scavenge free radicals and inhibit lipid peroxidation, making it a potential candidate for formulations aimed at combating oxidative damage in biological systems .
Mechanism of Action
The antioxidant activity of this compound is attributed to its ability to donate hydrogen atoms and chelate metal ions, thereby neutralizing reactive oxygen species. Studies have shown that this compound's efficacy as an antioxidant is comparable to established antioxidants such as vitamin C and butylated hydroxyanisole (BHA) .
Therapeutic Applications
Anti-inflammatory Effects
this compound has been investigated for its anti-inflammatory properties. It has shown promise in reducing inflammation markers in various models, suggesting potential use in treating inflammatory diseases .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens. This aspect positions this compound as a potential natural preservative in food products or as an active ingredient in antimicrobial formulations .
Applications in Food Industry
This compound's antioxidant properties make it suitable for incorporation into food products to enhance shelf life and maintain quality. Its effectiveness in preventing oxidation can be leveraged in various food matrices, potentially replacing synthetic preservatives with a natural alternative.
Table 1: Comparison of Antioxidant Efficacy
| Compound | IC50 Value (mg/mL) | Source |
|---|---|---|
| This compound | 0.0226 | Extracts from Harungana madagascariensis |
| Vitamin C | 0.0377 | Standard reference |
| Butylated Hydroxyanisole (BHA) | 0.0250 | Standard reference |
Cosmetic Applications
Due to its antioxidant and anti-inflammatory properties, this compound is being explored for use in cosmetic formulations aimed at skin protection and anti-aging effects. Its ability to mitigate oxidative stress can contribute to skin health by preventing premature aging and maintaining skin integrity.
Case Studies
- Ethnopharmacological Study : Research conducted on Harungana madagascariensis, a plant known for its medicinal properties, identified this compound as a key bioactive compound responsible for its antioxidant activity. This study highlights the potential of this compound in developing natural health products .
- Food Preservation Research : A study evaluated the effectiveness of this compound as a natural preservative in meat products. Results indicated that incorporating this compound significantly reduced oxidative spoilage compared to control samples without antioxidants .
- Cosmetic Formulation Development : A formulation containing this compound was tested for its efficacy in reducing skin inflammation and improving hydration levels among participants with sensitive skin conditions. The results demonstrated a marked improvement in skin condition over four weeks of application .
Propiedades
Fórmula molecular |
C25H26O5 |
|---|---|
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
4,5,10-trihydroxy-7-methyl-3,8-bis(3-methylbut-2-enyl)anthracene-1,2-dione |
InChI |
InChI=1S/C25H26O5/c1-12(2)6-8-15-14(5)10-19(26)20-17(15)11-18-21(25(20)30)22(27)16(9-7-13(3)4)23(28)24(18)29/h6-7,10-11,26-27,30H,8-9H2,1-5H3 |
Clave InChI |
UDPFMIAKGCOHOV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1CC=C(C)C)C=C3C(=C2O)C(=C(C(=O)C3=O)CC=C(C)C)O)O |
Sinónimos |
kengaquinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















